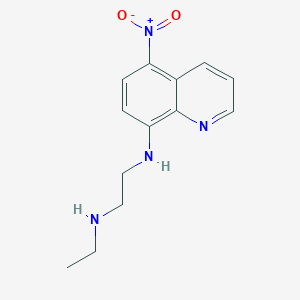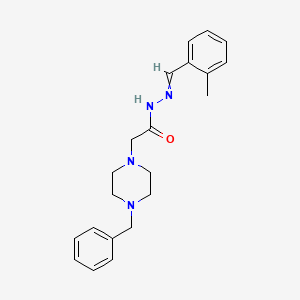![molecular formula C26H26N2O B11661486 8-(4-ethylphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11661486.png)
8-(4-ethylphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-ETHYLPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE is a complex organic compound known for its unique structure and properties.
Méthodes De Préparation
The synthesis of 8-(4-ETHYLPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE involves multiple steps, typically starting with the preparation of the core phenanthroline structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where certain groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-(4-ETHYLPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE has several scientific research applications:
Chemistry: It is used as a ligand in metal-catalyzed reactions, facilitating the formation of complex structures.
Biology: The compound has shown potential in biological studies, particularly in understanding cellular processes.
Medicine: Research indicates its potential in inhibiting the growth of cancer cells by inducing apoptosis.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(4-ETHYLPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE is not fully understood. it is believed to inhibit the growth of cancer cells by inducing apoptosis, a process involving the activation of certain enzymes that lead to the destruction of the cancer cells. Additionally, it exhibits anti-inflammatory properties by reducing the production of certain cytokines in the body.
Comparaison Avec Des Composés Similaires
Similar compounds include other phenanthroline derivatives, such as:
1,10-Phenanthroline: Known for its use as a ligand in coordination chemistry.
4,7-Dimethoxy-1,10-phenanthroline: Used in organic synthesis as an efficient ligand.
Propriétés
Formule moléculaire |
C26H26N2O |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
8-(4-ethylphenyl)-11,11-dimethyl-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one |
InChI |
InChI=1S/C26H26N2O/c1-4-16-7-9-17(10-8-16)25-24-19(14-26(2,3)15-22(24)29)23-18-6-5-13-27-20(18)11-12-21(23)28-25/h5-13,25,28H,4,14-15H2,1-3H3 |
Clé InChI |
WBURBRWIKXNCLT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=C4C=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-propoxyphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661428.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11661430.png)

![ethyl oxo(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate](/img/structure/B11661446.png)
![N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline](/img/structure/B11661452.png)
![(3,4-dichlorophenyl)[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11661457.png)
![4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11661462.png)
![N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11661472.png)
![N-[(E)-(2,6-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661484.png)
![N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11661488.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661494.png)
![2-Cyclohexyl-5-[(2-cyclohexyl-1,3-benzoxazol-5-yl)methyl]-1,3-benzoxazole](/img/structure/B11661498.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B11661505.png)
